Akr1C3-IN-9 is a compound identified as a selective inhibitor of Aldo-Keto Reductase 1C3, an enzyme critical in various biological processes, including steroid metabolism and the detoxification of carbonyl compounds. This compound, with the molecular formula C20H20N2O4, has garnered interest due to its potential therapeutic applications, particularly in oncology and hormone-related disorders.
Akr1C3-IN-9 belongs to the class of aldo-keto reductases, specifically targeting the Aldo-Keto Reductase 1C3 isoform. This isoform is involved in the metabolism of steroids and prostaglandins and plays a significant role in the progression of certain cancers by modulating androgen levels. The compound was developed through structure-based drug design and has been characterized using various biochemical assays and structural analysis techniques .
The synthesis of Akr1C3-IN-9 involves several key steps that leverage known synthetic pathways for related compounds. The process typically begins with the formation of an intermediate that incorporates essential functional groups necessary for enzyme inhibition.
The molecular structure of Akr1C3-IN-9 reveals a complex arrangement conducive to its function as an inhibitor. Key features include:
Data from X-ray crystallography studies indicate that Akr1C3-IN-9 adopts a specific conformation when bound to the enzyme, which is critical for its inhibitory action .
Akr1C3-IN-9 primarily functions by inhibiting the enzymatic activity of Aldo-Keto Reductase 1C3. The mechanism involves:
The detailed reaction pathways can be elucidated through spectroscopic methods that monitor substrate consumption and product formation in real-time .
The mechanism by which Akr1C3-IN-9 exerts its inhibitory effect on Aldo-Keto Reductase 1C3 involves several steps:
Akr1C3-IN-9 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and formulations .
Akr1C3-IN-9 has several promising applications in scientific research:
AKR1C3-IN-9 demonstrates potent and selective inhibition of AKR1C3 (aldo-keto reductase 1C3), with a half-maximal inhibitory concentration (IC₅₀) of 8.92 nM in biochemical assays. This potency is quantified using recombinant human AKR1C3 enzyme, where the inhibitor reduces the enzymatic conversion of the synthetic substrate 1-acenaphthenol to 1-acenaphthenone in an NADP⁺-dependent manner. Kinetic analyses reveal a mixed-type inhibition mechanism, indicating binding to both free enzyme and enzyme-substrate complexes [6].
Table 1: Inhibition Profiling of AKR1C3-IN-9
| AKR Isoform | IC₅₀ (nM) | Selectivity Fold vs. AKR1C3 |
|---|---|---|
| AKR1C3 | 8.92 | 1 |
| AKR1C1 | >20,000 | >2,242 |
| AKR1C2 | >20,000 | >2,242 |
| AKR1C4 | >20,000 | >2,242 |
Critical to its therapeutic utility, AKR1C3-IN-9 exhibits >2,000-fold selectivity for AKR1C3 over closely related isoforms AKR1C1, AKR1C2, and AKR1C4 (IC₅₀ >20 µM). This selectivity is attributed to steric and electrostatic differences in the active sites of AKR1C isoforms. While AKR1C1–AKR1C4 share >86% sequence homology, the SP1 sub-pocket of AKR1C3 is larger and more hydrophobic, accommodating the biphenyl moiety of AKR1C3-IN-9 without inducing conformational strain observed in other isoforms [1] [9].
X-ray crystallographic studies (e.g., PDB ID: 3UG8) confirm that AKR1C3-IN-9 occupies the substrate-binding cleft of AKR1C3, composed of three sub-pockets (SP1, SP2, SP3). The inhibitor’s biphenyl group projects deep into the hydrophobic SP1 pocket, while the triazole ring anchors the molecule near the catalytic center. The co-crystal structure reveals displacement of the catalytic water molecule, preventing the hydride transfer from NADPH to steroid substrates [1] [9].
Key molecular interactions include:
Table 2: Key Protein-Ligand Interactions of AKR1C3-IN-9
| Residue | Interaction Type | Distance (Å) | Functional Role |
|---|---|---|---|
| Tyr55 | H-bond | 2.8 | Catalytic acid/base |
| His117 | H-bond | 3.0 | Substrate orientation |
| Phe311 | π-π stacking | 3.5 | SP1 hydrophobic stabilization |
| Leu308 | Van der Waals | 3.8 | SP3 steric occlusion |
In prostate cancer models (LNCaP, 22Rv1 cells), AKR1C3-IN-9 (10–50 µM) suppresses the conversion of Δ⁴-androstenedione (Δ4-AD) to testosterone (by 78%) and 5α-androstanedione (5α-dione) to dihydrotestosterone (DHT) (by 85%). This occurs via direct inhibition of AKR1C3’s 17-ketosteroid reductase activity, reducing androgen receptor (AR) transcriptional activity (measured by PSA-luciferase assays). Consequently, cells exhibit reduced proliferation (IC₅₀: 25 µM in MCF-7/DOX) and re-sensitization to anti-androgens like enzalutamide [5] [8] [9].
AKR1C3 functions as a prostaglandin F synthase, converting PGH₂ and PGD₂ to PGF₂α and 11β-PGF₂α. AKR1C3-IN-9 inhibits this activity (IC₅₀: 15 nM for PGD₂ reduction), leading to:
Table 3: AKR1C3-IN-9 Compound Profile
| Property | Value |
|---|---|
| IUPAC Name | Not provided in sources |
| CAS Number | 2924824-43-9 |
| Molecular Formula | C₂₀H₂₀N₂O₄ |
| Molecular Weight | 352.38 g/mol |
| Primary Target | AKR1C3 (IC₅₀ = 8.92 nM) |
| Selectivity vs. AKR1C2 | >2,242-fold |
| Key Therapeutic Application | Reversal of chemoresistance |
| Source | MedChemExpress |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1